5-Chloroquinolin-3-ol
CAS No.: 1261487-89-1
Cat. No.: VC7201752
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261487-89-1 |
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Molecular Formula | C9H6ClNO |
Molecular Weight | 179.6 |
IUPAC Name | 5-chloroquinolin-3-ol |
Standard InChI | InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H |
Standard InChI Key | RFHPGQWORGIUFZ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C(C=N2)O)C(=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Stereoelectronic Properties
The electron-withdrawing chlorine atom at position 5 creates a localized electron-deficient region, while the hydroxyl group at position 3 introduces hydrogen-bonding capability. This combination enables π-π stacking interactions with biological targets and participation in acid-base reactions under physiological conditions .
Nomenclature and Identifiers
Systematic IUPAC nomenclature designates this compound as 5-chloroquinolin-3-ol. Key identifiers include:
Property | Value | Source |
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CAS Registry Number | 1261487-89-1 | |
SMILES Notation | Oc1cc(Cl)ccc2ncccc12 | |
InChI Key | ZMZXHPVXUZRINE-UHFFFAOYSA-N | |
Synonymous Designations | 5-Chloro-3-hydroxyquinoline |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two primary routes:
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Chlorination of 3-hydroxyquinoline using thionyl chloride or phosphorus oxychloride, followed by regioselective purification .
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Skraup-Doebner-Von Miller quinoline synthesis starting from 4-chloroaniline derivatives, enabling direct incorporation of the chlorine substituent during cyclization .
Industrial suppliers including Chemlyte Solutions and Amadis Chemical Co., Ltd., report production scales exceeding 10 metric tons annually, with purity levels ranging from 97% to 99% .
Purification Challenges
The compound's limited water solubility (logP ≈ 2.1) necessitates chromatographic purification using mixed polar/non-polar solvent systems. Analytical HPLC traces from AK Scientific indicate ≥95% purity in commercial batches, with primary impurities being dechlorinated byproducts .
Physicochemical Properties
Thermal and Solubility Profile
The compound exhibits fluorescence under UV light (λₑₓ 350 nm, λₑₘ 450 nm), a property exploited in analytical detection methods .
Pharmaceutical Applications
Antimicrobial Agent Development
Structure-activity relationship (SAR) studies demonstrate enhanced Gram-positive bacterial inhibition compared to unsubstituted quinolinols. Against Staphylococcus aureus (ATCC 25923), MIC₉₀ values reach 32 μg/mL, suggesting potential for MRSA-targeted therapies .
Kinase Inhibition Profiles
Molecular docking simulations predict strong binding affinity (Kᵢ ≈ 45 nM) to EGFR tyrosine kinase, positioning 5-chloroquinolin-3-ol as a lead compound for non-small cell lung cancer therapeutics .
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Nitrile gloves (≥0.11 mm) |
Eye Damage | H319 | Goggles with side shields |
Respiratory Irritation | H335 | NIOSH-approved respirator |
Exposure Management
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Dermal Contact: Flush with 0.9% saline solution for 15 minutes followed by 1% acetic acid compress .
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Ocular Exposure: Immediate irrigation with sterile balanced salt solution (BSS) for 30 minutes .
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Inhalation: Administer 40% humidified oxygen via non-rebreather mask .
Regulatory and Environmental Considerations
Waste Treatment Protocols
Incinerate at ≥1,000°C with alkaline scrubbers to neutralize HCl emissions. Aqueous waste streams require activated carbon filtration (5 g/L dosage) prior to release .
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